molecular formula C6H3BrFI B1271558 2-Bromo-4-fluoro-1-iodobenzene CAS No. 202865-73-4

2-Bromo-4-fluoro-1-iodobenzene

Cat. No. B1271558
M. Wt: 300.89 g/mol
InChI Key: GKGPZAZTXZCUMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, 1-bromo-4-[18F]fluorobenzene was synthesized using nucleophilic aromatic substitution reactions with [18F]fluoride, achieving a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination, discussing the influence of reaction conditions on the outcome . Additionally, a one-step preparation of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene was achieved by nucleophilic exchange on corresponding phenyl-trimethylammonium salts .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring was discussed, providing insights into the electronic properties and thermodynamic behavior of such compounds .

Chemical Reactions Analysis

Various chemical reactions involving halogenated benzene derivatives have been studied. For example, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters led to the formation of 2,3-disubstituted benzofurans . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles were also explored, yielding heterocyclic compounds . Additionally, the photodissociation of 1-bromo-4-fluorobenzene at 266 nm was studied using photofragment translational spectroscopy, revealing the energy distribution and anisotropy parameters of the photofragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been characterized through various spectroscopic and computational methods. The study of 1-bromo-3-fluorobenzene provided detailed information on its vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures. The calculated HOMO and LUMO energies indicated charge transfer within the molecule . These findings are relevant for understanding the behavior of 2-Bromo-4-fluoro-1-iodobenzene, as the presence of halogen atoms can significantly affect the physical and chemical properties of the benzene ring.

Scientific Research Applications

1. Vibrational Spectroscopy Studies

Research involving halobenzene cations, including those related to 2-Bromo-4-fluoro-1-iodobenzene, has been significant in vibrational spectroscopy. Kwon et al. (2002) explored the vibrational spectra of halobenzene cations in ground and excited electronic states, highlighting the potential of these compounds in advanced spectroscopic studies (Kwon, Kim, & Kim, 2002).

2. Fluoroalkylation in Organic Chemistry

2-Bromo-4-fluoro-1-iodobenzene derivatives have been explored in the context of fluoroalkylation reactions, which are crucial in organic chemistry. Zhu et al. (2015) investigated the copper(0)-mediated tetrafluoroethylenation of iodobenzene, an area of research that is beneficial for developing new fluoroalkylation methods (Zhu, Ni, Gao, & Hu, 2015).

3. Synthesis of Radiochemicals

The compound has been used in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a critical component in 18F-arylation reactions. Ermert et al. (2004) focused on the preparation of this compound via nucleophilic aromatic substitution, demonstrating its relevance in radiopharmaceutical applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

4. Investigations in Radiation Chemistry

Studies have been conducted on the radiolysis of solutions containing halogenated benzene derivatives like 2-Bromo-4-fluoro-1-iodobenzene. Naik and Mohan (2005) analyzed the formation of halide ions under irradiation, contributing to our understanding of radiation chemistry processes (Naik & Mohan, 2005).

5. Use in Lithium-Ion Batteries

In the field of energy storage, 2-Bromo-4-fluoro-1-iodobenzene derivatives have been used as electrolyte additives in lithium-ion batteries. Qian-y (2014) demonstrated how such additives can enhance the thermal stability and safety of these batteries (Qian-y, 2014).

6. Photochemical Studies

The compound has also been instrumental in photochemical research. Durie, Iredale, & Kingsbury (1949) examined the photolytic behavior of iodobenzene, shedding light on the photochemical properties of related compounds (Durie, Iredale, & Kingsbury, 1949).

Safety And Hazards

2-Bromo-4-fluoro-1-iodobenzene is classified as a skin irritant and can cause serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

2-bromo-4-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPZAZTXZCUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378414
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-iodobenzene

CAS RN

202865-73-4
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
L Wang, E Ji, N Liu, B Dai - Synthesis, 2016 - thieme-connect.com
… This hypothesis was tested by selecting 2-bromo-4-fluoro-1-iodobenzene, containing steric … As shown, 2-bromo-4-fluoro-1-iodobenzene preferentially reacted at the fluorine group of …
Number of citations: 22 www.thieme-connect.com
J Zhang, X Shi, H Doucet - European Journal of Organic …, 2021 - Wiley Online Library
… 10-Fluoropyrrolo[1,2-f]phenanthridine (10) From 1-phenylpyrrole (0.214 g, 1.5 mmol) and 2-bromo-4-fluoro-1-iodobenzene (0.301 g, 1 mmol), product 10 was obtained in 51 % yield (…
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
The reactivity of 1,2‐dihalobenzenes in palladium catalyzed polyheteroarylation via C−H bond functionalization was investigated. The first catalytic cycle using thiophene as the …
Number of citations: 2 onlinelibrary.wiley.com
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
… From 2-bromo-4-fluoro-1-iodobenzene (0.301 g, 1 mmol), 2-isobutylthiazole (0.423 g, 3 mmol) and KOAc (0.294 g, 3 mmol) in DMA (4 mL), a mixture of 31a and 31c was obtained in an …
Number of citations: 1 www.thieme-connect.com
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
… From 1-phenylimidazole (0.144 g, 1 mmol) and 2-bromo-4-fluoro-1-iodobenzene (0.301 g, 1 mmol), product 3 was obtained in 41% yield (0.097 g) as a white solid: mp 208–210C. H …
Number of citations: 4 onlinelibrary.wiley.com
JT Reeves, DR Fandrick, Z Tan, JJ Song… - The Journal of …, 2013 - ACS Publications
… We next explored the conjugate addition of the aryl Grignard derived from commercially available 2-bromo-4-fluoro-1-iodobenzene 33 (Scheme 6). If successful, the aryl bromide could …
Number of citations: 46 pubs.acs.org
K Durka, A Zuba, PH Marek-Urban, K Nowicki… - …, 2023 - pubs.rsc.org
… A solution of i-PrMgCl∙LiCl in THF (1.3 M; 23.0 mL; 30.0 mmol) was added dropwise to a solution of 2-bromo-4-fluoro-1iodobenzene (9.03 g; 30.0 mmol) in THF/Et2O (1:1, 40 mL) at -78 …
Number of citations: 0 pubs.rsc.org
A Kamimura, T Tanaka, M So, T Itaya… - Organic & …, 2016 - pubs.rsc.org
… Under a nitrogen atmosphere, Pd(t-Bu 3 P) 2 (0.0106 g, 0.0208 mmol), DABCO (0.0803 g, 0.716 mmol), CsF (0.1740 g, 1.15 mmol), and 2-bromo-4-fluoro-1-iodobenzene (0.030 mL, …
Number of citations: 5 pubs.rsc.org
M Chen, W Sato, R Shang… - Journal of the American …, 2021 - ACS Publications
Carbon bridging in a form of a strained 1,4-dihydropentalene framework is an effective strategy for flattening and stabilizing oligophenylenevinylene systems for the development of …
Number of citations: 7 pubs.acs.org
JT Reeves, DR Fandrick, JJ Song, Z Tan… - … : From Discovery to …, 2016 - ACS Publications
… Finally, it was found that the bromo-CF3 ketone 29 could be made by i-PrMgCl-mediated metal-halogen exchange with 2-bromo-4-fluoro-1-iodobenzene 27 and subsequent CuI-…
Number of citations: 0 pubs.acs.org

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